4-Phenyl-1-(5-(tetrahydro-2-furyl)pentyl)isonipecotic acid ethyl ester
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Overview
Description
4-Phenyl-1-(5-(tetrahydro-2-furyl)pentyl)isonipecotic acid ethyl ester is a complex organic compound with a unique structure that includes a phenyl group, a tetrahydrofuran ring, and an isonipecotic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(5-(tetrahydro-2-furyl)pentyl)isonipecotic acid ethyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Formation of the Isonipecotic Acid Ester: This can be done by esterification of isonipecotic acid with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(5-(tetrahydro-2-furyl)pentyl)isonipecotic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenyl-1-(5-(tetrahydro-2-furyl)pentyl)isonipecotic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(5-(tetrahydro-2-furyl)pentyl)isonipecotic acid ethyl ester involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-phenylisonipecotate
- Ethyl 4-phenylpiperidine-4-carboxylate
- Nordolsin
- Normeperidine
- Norpethidine
Uniqueness
4-Phenyl-1-(5-(tetrahydro-2-furyl)pentyl)isonipecotic acid ethyl ester is unique due to its combination of a phenyl group, a tetrahydrofuran ring, and an isonipecotic acid ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
3542-78-7 |
---|---|
Molecular Formula |
C23H35NO3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 1-[5-(oxolan-2-yl)pentyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C23H35NO3/c1-2-26-22(25)23(20-10-5-3-6-11-20)14-17-24(18-15-23)16-8-4-7-12-21-13-9-19-27-21/h3,5-6,10-11,21H,2,4,7-9,12-19H2,1H3 |
InChI Key |
XQDDBZPLKHZVKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCCCCC2CCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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